molecular formula C10H10O2S B7871131 2-Furyl-(5-methyl-2-thienyl)methanol

2-Furyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7871131
M. Wt: 194.25 g/mol
InChI Key: ANASUQKVKGFXJB-UHFFFAOYSA-N
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Description

2-Furyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C10H10O2S It is a heterocyclic compound that contains both furan and thiophene rings, which are known for their aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl-(5-methyl-2-thienyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-furylmethanol with 5-methyl-2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Furyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-Furyl-(5-methyl-2-thienyl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Furyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furanmethanol: Similar structure but lacks the thiophene ring.

    2-Furylmethanol: Contains the furan ring but lacks the thiophene ring.

    5-Methyl-2-thiophenemethanol: Contains the thiophene ring but lacks the furan ring.

Uniqueness

2-Furyl-(5-methyl-2-thienyl)methanol is unique due to the presence of both furan and thiophene rings, which confer distinct aromatic properties and reactivity. This dual-ring structure makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

furan-2-yl-(5-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-7-4-5-9(13-7)10(11)8-3-2-6-12-8/h2-6,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANASUQKVKGFXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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